molecular formula C21H22ClN5OS B11004342 1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B11004342
M. Wt: 428.0 g/mol
InChI Key: URXVVVHDVCDMIH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridazine ring, a phenylthiazole moiety, and a piperidine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridazine and phenylthiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-one
  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Comparison: Compared to these similar compounds, 1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide is unique due to the presence of the phenylthiazole moiety and the piperidine carboxamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H22ClN5OS

Molecular Weight

428.0 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H22ClN5OS/c22-18-8-9-19(26-25-18)27-12-4-7-16(13-27)21(28)23-11-10-20-24-17(14-29-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,14,16H,4,7,10-13H2,(H,23,28)

InChI Key

URXVVVHDVCDMIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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